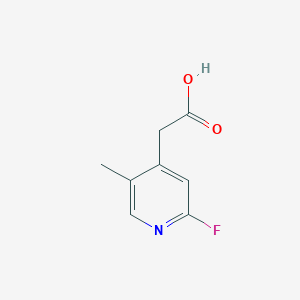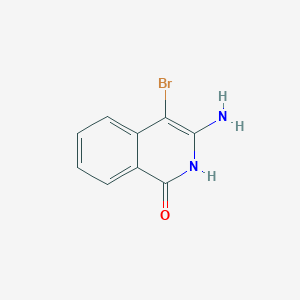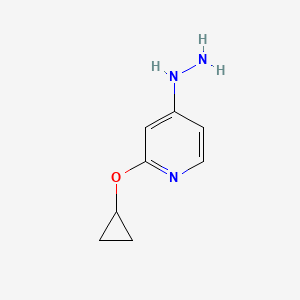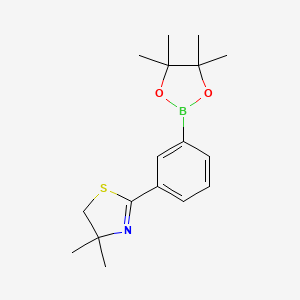
4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole is a complex organic compound that features a thiazole ring and a boronate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone under acidic or basic conditions.
Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various arylated products depending on the aryl halide used.
Applications De Recherche Scientifique
4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Medicine: Research into its use as a precursor for drug development, particularly in the synthesis of thiazole-containing compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydrothiazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group and the thiazole ring. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The thiazole ring can interact with biological targets, potentially leading to bioactive properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different core structure.
Diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzene-dicarboxylate: Contains a boronate ester group and a benzene ring.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Another compound with a boronate ester group and a benzene ring.
Propriétés
Formule moléculaire |
C17H24BNO2S |
|---|---|
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4,4-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5H-1,3-thiazole |
InChI |
InChI=1S/C17H24BNO2S/c1-15(2)11-22-14(19-15)12-8-7-9-13(10-12)18-20-16(3,4)17(5,6)21-18/h7-10H,11H2,1-6H3 |
Clé InChI |
KVCNUTNJRDGZBS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(CS3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B15225095.png)
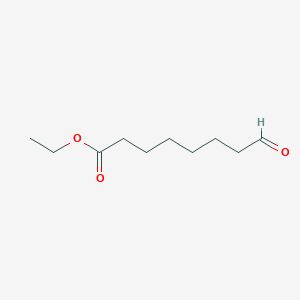
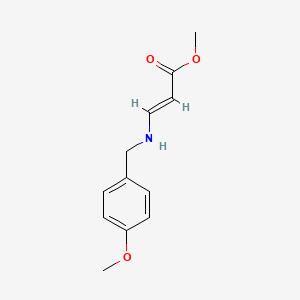

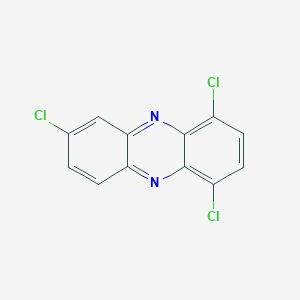

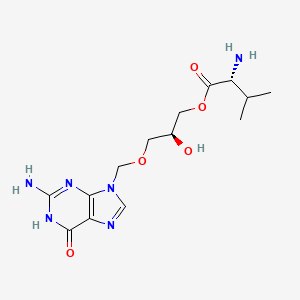
![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B15225146.png)
![8-Bromo-6-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15225155.png)
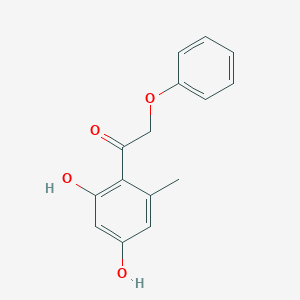
![Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15225165.png)
